molecular formula C11H13NO3 B11982696 2-[N-(2-methylphenyl)acetamido]acetic acid

2-[N-(2-methylphenyl)acetamido]acetic acid

Cat. No.: B11982696
M. Wt: 207.23 g/mol
InChI Key: CRVYNIMNRWXKMN-UHFFFAOYSA-N
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Description

2-[N-(2-methylphenyl)acetamido]acetic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid and features an acetamido group attached to a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-methylphenyl)acetamido]acetic acid typically involves the acylation of 2-methylphenylamine with acetic anhydride, followed by the reaction with glycine. The general reaction scheme is as follows:

    Acylation: 2-methylphenylamine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide.

    Amidation: N-(2-methylphenyl)acetamide is then reacted with glycine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-methylphenyl)acetamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(2-methylphenyl)acetamido]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2-methylphenyl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring may also participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acetamide: A precursor in the synthesis of 2-[N-(2-methylphenyl)acetamido]acetic acid.

    2-methylphenylamine: Another related compound with similar structural features.

    Acetic acid derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(N-acetyl-2-methylanilino)acetic acid

InChI

InChI=1S/C11H13NO3/c1-8-5-3-4-6-10(8)12(9(2)13)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

CRVYNIMNRWXKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C(=O)C

Origin of Product

United States

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